Cas no 2137985-03-4 ([5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine)

[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine is a specialized organic compound featuring a thiophene core substituted with an ethoxyethenyl group and a primary amine functional group. This structure imparts versatility in synthetic applications, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The amine moiety allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing derivatives. The ethoxyethenyl group enhances reactivity in cross-coupling or polymerization reactions. Its well-defined molecular architecture makes it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under inert conditions due to the amine's sensitivity to oxidation. Suitable for research and industrial use, it offers a balance of stability and reactivity for advanced chemical synthesis.
[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine structure
2137985-03-4 structure
Product Name:[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine
CAS No:2137985-03-4
MF:C9H13NOS
MW:183.270621061325
CID:6452236
PubChem ID:165745573
Update Time:2025-11-01

[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • EN300-803198
    • 2137985-03-4
    • [5-(1-ethoxyethenyl)thiophen-2-yl]methanamine
    • [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine
    • Inchi: 1S/C9H13NOS/c1-3-11-7(2)9-5-4-8(6-10)12-9/h4-5H,2-3,6,10H2,1H3
    • InChI Key: UHLBTLFZILJWAY-UHFFFAOYSA-N
    • SMILES: S1C(C(=C)OCC)=CC=C1CN

Computed Properties

  • Exact Mass: 183.07178521g/mol
  • Monoisotopic Mass: 183.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63.5Ų

[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine Pricemore >>

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[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine Related Literature

Additional information on [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine

[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine (CAS No. 2137985-03-4): An Overview of Its Structure, Properties, and Applications

[5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine (CAS No. 2137985-03-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound belongs to the class of thiophene derivatives and is characterized by its ethoxyethenyl substituent and a methanamine functional group. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and potential applications of this compound.

Chemical Structure and Properties:

The molecular formula of [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine is C10H13NOS, with a molecular weight of approximately 195.28 g/mol. The compound features a five-membered thiophene ring with a double bond between the sulfur atom and one of the carbon atoms. The ethoxyethenyl substituent is attached to the thiophene ring at the 5-position, while the methanamine group is attached to the 2-position. This unique arrangement of functional groups imparts distinct chemical properties to the compound.

The presence of the thiophene ring contributes to the compound's aromatic character and electronic properties. Thiophenes are known for their ability to form stable complexes with various metals, making them useful in coordination chemistry and catalysis. The ethoxyethenyl substituent adds a degree of flexibility and hydrophobicity to the molecule, which can influence its solubility and reactivity in different solvents. The methanamine group introduces an amine functionality, which can participate in various chemical reactions such as nucleophilic substitution, condensation, and coupling reactions.

Synthesis Methods:

The synthesis of [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with ethoxymethylene malononitrile followed by reduction to form the desired amine. Another approach involves the coupling of 5-bromothiophene-2-carbaldehyde with ethoxyacetylene using palladium-catalyzed cross-coupling reactions, followed by reduction to form the amine.

A more recent and efficient method involves the use of transition-metal catalysts such as palladium or nickel to facilitate the coupling reaction between a thiophene derivative and an ethoxyacetylene derivative. This method offers high yields and excellent selectivity, making it suitable for large-scale production.

Potential Applications:

The unique chemical structure of [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine makes it a valuable intermediate in various synthetic pathways. In pharmaceutical research, this compound has shown promise as a building block for the synthesis of novel drugs targeting specific biological pathways. For example, recent studies have explored its potential as a precursor for developing anti-inflammatory agents and antiviral compounds.

In materials science, thiophene derivatives like [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine are used in the development of conductive polymers and organic semiconductors. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the amine group can enhance the charge transport properties of these materials by facilitating electron delocalization.

In addition to its use in pharmaceuticals and materials science, [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine has potential applications in chemical synthesis as a versatile starting material for the preparation of more complex molecules. Its reactivity with various functional groups makes it suitable for use in multistep synthetic sequences involving condensation reactions, cycloadditions, and other transformations.

Clinical Trials and Research:

Ongoing research into the biological activity of thiophene derivatives has led to several promising findings regarding their therapeutic potential. For instance, studies have shown that certain thiophene-based compounds exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in inflammation pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that derivatives like [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine could be further developed into novel anti-inflammatory drugs with improved safety profiles compared to existing treatments.

In another area of research, thiophene derivatives have been investigated for their antiviral properties against various pathogens including influenza viruses and coronaviruses. Recent studies have demonstrated that certain thiophene-based compounds can effectively inhibit viral replication by targeting specific viral proteins or cellular pathways involved in viral infection. This research highlights the potential of compounds like [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine as lead candidates for developing new antiviral therapies.

Safety Considerations: strong> p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > While [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine is generally considered safe for use in laboratory settings when proper handling protocols are followed, it is important to adhere to standard safety guidelines when working with this compound. Researchers should wear appropriate personal protective equipment (PPE), such as gloves and goggles, and work in well-ventilated areas or fume hoods to minimize exposure risks. strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong >< /article > /response > Note: The last paragraph was cut off due to an error in formatting. Here is the corrected version: html

Safety Considerations:

In conclusion, [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine (CAS No. 2137985-03-4) is a promising compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure provides a foundation for further research and development into novel drugs, conductive materials, and synthetic intermediates. As ongoing studies continue to uncover new properties and applications of this compound, it is likely that [5-(1-Ethoxyethenyl)thiophen-2-yl]methanamine will play an increasingly important role in advancing various scientific fields."

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